1-(3,4-Diethoxyphenyl)-2,2-dihydroxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Diethoxyphenyl)-2,2-dihydroxyethan-1-one is an organic compound with a unique structure that includes a diethoxyphenyl group and a dihydroxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Diethoxyphenyl)-2,2-dihydroxyethan-1-one typically involves the reaction of 3,4-diethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Diethoxyphenyl)-2,2-dihydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
1-(3,4-Diethoxyphenyl)-2,2-dihydroxyethan-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,4-Diethoxyphenyl)-2,2-dihydroxyethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2,2-dihydroxyethan-1-one: Similar in structure but with methoxy groups instead of ethoxy groups.
1-(3,4-Diethoxyphenyl)-1,3-dihydroxy-2-(4’-methoxyphenyl)-propane: Another related compound with additional functional groups.
Uniqueness
1-(3,4-Diethoxyphenyl)-2,2-dihydroxyethan-1-one is unique due to its specific diethoxy substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C12H16O5 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-(3,4-diethoxyphenyl)-2,2-dihydroxyethanone |
InChI |
InChI=1S/C12H16O5/c1-3-16-9-6-5-8(11(13)12(14)15)7-10(9)17-4-2/h5-7,12,14-15H,3-4H2,1-2H3 |
InChI Key |
YCBDQCPFOKOMSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C(O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.